molecular formula C10H14O2 B058068 2E,6E,8E-decatrienoic acid CAS No. 94450-21-2

2E,6E,8E-decatrienoic acid

Cat. No.: B058068
CAS No.: 94450-21-2
M. Wt: 166.22 g/mol
InChI Key: VBYOTISTNZJGRH-DTFLGMRGSA-N
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Description

2E,6E,8E-decatrienoic acid, also known as 2E,6E,8E-decatrienoate, belongs to the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . It is a very hydrophobic molecule, practically insoluble .


Molecular Structure Analysis

The molecular formula of this compound is C10H14O2 . The exact mass is calculated to be 166.09938 . The InChI string representation is InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-5,8-9H,6-7H2,1H3,(H,11,12)/b3-2+,5-4+,9-8+ .


Physical and Chemical Properties Analysis

This compound is a very hydrophobic molecule, practically insoluble . It has 12 heavy atoms, no rings, no aromatic rings, and 5 rotatable bonds . Its Van der Waals molecular volume is 188.58, and its topological polar surface area is 37.30 . It has 1 hydrogen bond donor and 2 hydrogen bond acceptors . Its logP is 2.54, and its molar refractivity is 49.96 .

Scientific Research Applications

1. Pheromone Synthesis and Insect Communication

  • Stink Bug Pheromones : Synthesized geometric isomers of methyl 2,4,6-decatrienoate, including those that act as aggregation pheromones for certain stink bugs like Plautia stali and Thyanta pallidovirens, highlighting its role in insect communication (Khrimian, 2005).
  • Israeli Pine Bast Scale : Identified the sex pheromone of the Israeli pine bast scale, Matsucoccus josephi, as a derivative of decatrienoic acid, indicating its significance in the mating behavior of these insects (Dunkelblum et al., 1995).

2. Herbicidal Activity

  • Weed Control : Identified decatrienoic acid derivatives in Streptomyces viridochromogenes with strong herbicidal activity, suggesting potential for natural weed control applications (Maier et al., 1999).

3. Medicinal and Therapeutic Potential

  • Antioxidant Properties : A study on Zanthoxylum nitidum revealed that its derivatives exhibit slight antioxidant activities, indicating potential health benefits (Chakthong et al., 2019).

4. Chemical Synthesis and Analysis

  • Synthetic Applications : Research on the intramolecular Diels−Alder reactions of decatrienoates shows its utility in the field of synthetic organic chemistry (Kim et al., 2000).
  • Biosynthetic Investigations : Studies on biosynthesis pathways, such as those in Carpophilus beetles, have highlighted the role of decatrienoic acid derivatives in natural product formation (Bartelt & Weisleder, 1996).

Properties

IUPAC Name

(2E,6E,8E)-deca-2,6,8-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-5,8-9H,6-7H2,1H3,(H,11,12)/b3-2+,5-4+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYOTISTNZJGRH-DTFLGMRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/CC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In an atmosphere of nitrogen, 2,6,8-decatrienoic acid methyl ester (6); 19.1 g {GC; 93.9%, pure amount; 17.9 g (0.0995 mol)} and 5 mol/l of potassium hydroxide aqueous solution (60 ml, 0.30 mol) were added to a 200 ml capacity flask, followed by stirring at 70° C. for 2 hours. After completion of the reaction, the reaction was stopped with 5 mol/l of hydrochloric acid (63 ml, 0.315 mol), and then extraction with toluene (32 ml) was carried out to obtain a toluene solution of 2,6,8-decatrienoic acid (7).
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Synthesis routes and methods II

Procedure details

GC/MS (m/e); 166 (M+, 8%), 148 (2), 121 (2), 105 (2), 91 (4), 81 (100), 65 (5), 53 (18), 41 (16)
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Synthesis routes and methods III

Procedure details

0.05 g (10% wt) of K3PO4 and 0.05 g (10% wt) of polyethylene glycol (PEG 400) were added to 0.5 g of the spilanthol mixture (αβ unsaturated form:βγ unsaturated form=43:57) obtained in the above-mentioned (7), followed by stirring at 80° C. for 16 hours. When verified by GC, the ratio of αβ unsaturated form to βγ unsaturated form was converted to αβ unsaturated form:βγ unsaturated form=99:1. After cooling of the reaction liquid and subsequent separation of liquid by adding 5 ml of toluene and 5 ml of water, the organic layer was subjected to solvent evaporation under a reduced pressure to obtain 0.5 g of the target spilanthol (yield 99%, αβ unsaturated form:βγ unsaturated form=99:1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2E,6E,8E-decatrienoic acid
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Reactant of Route 6
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